2-Bromo-5-hydroxybenzaldehyde

Description

The exact mass of the compound 2-Bromo-5-hydroxybenzaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 680715. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-5-hydroxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-hydroxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

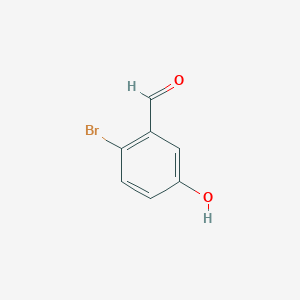

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-5-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO2/c8-7-2-1-6(10)3-5(7)4-9/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCRQAWQJSSKCFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7049265 | |

| Record name | 2-Bromo-5-hydroxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2973-80-0, 1761-61-1 | |

| Record name | 2-Bromo-5-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylaldehyde, 5-bromo- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=680715 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-5-hydroxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Bromo-5-hydroxybenzaldehyde is a key aromatic halogenated aldehyde with significant applications as a reactant in the synthesis of various pharmaceutical agents. Its utility in the development of PDE4 inhibitors, Bcl-XL inhibitors, and agents for prostate cancer cell growth inhibition underscores the importance of a thorough understanding of its physicochemical characteristics.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-5-hydroxybenzaldehyde, detailed experimental protocols for their determination, and a visualization of its primary synthetic routes.

Core Physicochemical Properties

The fundamental physical and chemical properties of 2-Bromo-5-hydroxybenzaldehyde are summarized below. These values are critical for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅BrO₂ | [3][4] |

| Molecular Weight | 201.02 g/mol | [4][5][6] |

| Appearance | Pale Grey to White to Light Brown Solid/Powder | [1][7][8] |

| Melting Point | 130-135 °C | [1][3][4][9][10] |

| Boiling Point | 286.7 ± 20.0 °C (Predicted) | [1][2][3][9][10] |

| Density | 1.737 ± 0.06 g/cm³ (Predicted) | [1][2][9][10] |

| pKa | 8.67 ± 0.18 (Predicted) | [10] |

| Flash Point | 127.2 °C | [2] |

| Vapor Pressure | 0.00151 mmHg at 25°C | [2] |

Solubility Profile

The solubility of a compound is a critical parameter for its use in various reaction conditions and for formulation development.

| Solvent | Solubility | Source(s) |

| Chloroform | Soluble | [1][2][3][9][10] |

| Dichloromethane (B109758) | Soluble | [1][2][3][9][10] |

| Ethyl Acetate (B1210297) | Soluble | [1][2][3][9][10] |

| DMSO | 100 mg/mL (497.46 mM) | [11] |

| Methanol | Soluble | [7] |

Spectral Data

Spectral data is essential for the structural confirmation and purity assessment of 2-Bromo-5-hydroxybenzaldehyde.

| Technique | Data Reference |

| ¹H NMR | Consistent with structure.[5][8] A peak at 10.30 ppm (s, CHO) and 7.50 ppm (d, J=8.7 Hz, Aryl-CH) in CDCl₃ have been reported.[5] |

| ¹³C NMR | Data available.[6][12] |

| Mass Spectrometry | Data available.[6][12] |

| Infrared (IR) Spectroscopy | Data available.[6][12] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of 2-Bromo-5-hydroxybenzaldehyde are provided below.

Synthesis of 2-Bromo-5-hydroxybenzaldehyde

Two primary synthetic routes are commonly employed.

Method 1: Regioselective Bromination of 3-Hydroxybenzaldehyde (B18108) [5]

This method involves the direct bromination of 3-hydroxybenzaldehyde.

-

Materials: 3-hydroxybenzaldehyde, Dichloromethane (CH₂Cl₂), Bromine, n-heptane.

-

Procedure:

-

Suspend 3-hydroxybenzaldehyde (120 g, 0.98 mol) in 2400 mL of dichloromethane in a 5 L four-necked, round-bottomed flask equipped with an overhead stirrer, temperature probe, dosing funnel, and condenser.[1][13]

-

Heat the mixture to 35-40 °C to achieve complete dissolution.[1][13]

-

Slowly add Bromine (52 mL, 1.0 mol) dropwise, maintaining the reaction temperature between 35-38 °C.[1][13]

-

After the addition is complete, stir the reaction mixture at 35 °C overnight.[1][13]

-

Slowly cool the mixture to -5 to 0 °C over 2 hours and continue stirring for an additional hour.[1][13]

-

Wash the filter cake with a cold 1:1 mixture of n-heptane/dichloromethane (400 mL).[1][13]

-

Dry the resulting solid under vacuum at room temperature to yield 2-Bromo-5-hydroxybenzaldehyde (Typical yield: ~63%).[1][13]

-

Method 2: Demethylation of 2-Bromo-5-methoxybenzaldehyde (B1267466) [5]

This alternative route offers a higher yield.

-

Materials: 2-Bromo-5-methoxybenzaldehyde, Boron tribromide (BBr₃) in Dichloromethane (DCM), Ethyl Acetate (EtOAc), Water, Magnesium Sulfate (MgSO₄).

-

Procedure:

-

To a mixture of 2-bromo-5-methoxybenzaldehyde (2.0 g, 9.3 mmol) in dichloromethane (10 mL), slowly add boron tribromide (2M in DCM; 4.65 mL, 9.3 mmol) at 0 °C.[13]

-

Allow the reaction to warm to 25 °C and stir for 3 hours.[13]

-

Quench the reaction by adding water (10 mL) at 0 °C.[13]

-

Extract the product with ethyl acetate (50 mL).[13]

-

Wash the organic layer with water (2 x 50 mL) and brine (50 mL).[13]

-

Dry the organic layer over MgSO₄ and concentrate.[13]

-

Purify the residue by flash column chromatography (petroleum ether) to afford 2-bromo-5-hydroxybenzaldehyde as a colorless oil (Typical yield: ~91%).[13]

-

Determination of Melting Point

The melting point is a crucial indicator of purity.[14] A narrow melting range of 1-2 °C is characteristic of a pure substance.[15]

-

Apparatus: Melting point apparatus (e.g., DigiMelt or Mel-Temp), capillary tubes.[15][16]

-

Procedure:

-

Place a small quantity of the dry, solid 2-Bromo-5-hydroxybenzaldehyde into a capillary tube, ensuring the sample is packed to a height of about 2-3 mm.[15][16]

-

Compact the solid at the bottom (sealed end) of the tube by tapping or dropping it through a long glass tube.[17]

-

Place the capillary tube into the heating block of the melting point apparatus.[16]

-

If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to get a preliminary range.[16]

-

For an accurate measurement, start heating at a slow ramp rate (1-2 °C/min) beginning at a temperature approximately 15-20 °C below the expected melting point.[16][17]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[17]

-

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility can be performed as follows.

-

Materials: 2-Bromo-5-hydroxybenzaldehyde, selected solvents (e.g., water, chloroform, ethyl acetate), test tubes, spatula, vortex mixer.

-

Procedure:

-

Place a small, pre-weighed amount of the compound (e.g., 25 mg) into a small test tube.[18]

-

Add a measured volume of the chosen solvent (e.g., 0.75 mL) in small portions.[18]

-

After each addition, vigorously shake or vortex the test tube to facilitate dissolution.[18]

-

Observe if the solid dissolves completely. Continue adding solvent in measured increments until dissolution is achieved or until a significant volume has been added, indicating poor solubility.

-

The temperature should be kept constant and recorded, as it significantly influences solubility.[19]

-

Synthetic Pathways Overview

The following diagram illustrates the two primary experimental workflows for the synthesis of 2-Bromo-5-hydroxybenzaldehyde.

References

- 1. 2-BROMO-5-HYDROXYBENZALDEHYDE | 2973-80-0 [chemicalbook.com]

- 2. lifechempharma.com [lifechempharma.com]

- 3. 2-BROMO-5-HYDROXYBENZALDEHYDE CAS#: 2973-80-0 [m.chemicalbook.com]

- 4. 2-Bromo-5-hydroxybenzaldehyde 95 2973-80-0 [sigmaaldrich.com]

- 5. 2-Bromo-5-hydroxybenzaldehyde | 2973-80-0 | Benchchem [benchchem.com]

- 6. 2-Bromo-5-hydroxybenzaldehyde | C7H5BrO2 | CID 387179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Bromo-5-hydroxybenzaldehyde 2973-80-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. file.medchemexpress.eu [file.medchemexpress.eu]

- 9. 2973-80-0 CAS MSDS (2-BROMO-5-HYDROXYBENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. jnfuturechemical.com [jnfuturechemical.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. 2-BROMO-5-HYDROXYBENZALDEHYDE(2973-80-0) 1H NMR spectrum [chemicalbook.com]

- 13. 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 14. pennwest.edu [pennwest.edu]

- 15. Determination of Melting Point [wiredchemist.com]

- 16. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

An In-depth Technical Guide to 2-Bromo-5-hydroxybenzaldehyde (CAS: 2973-80-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-hydroxybenzaldehyde (CAS number 2973-80-0), a versatile chemical intermediate with significant applications in the pharmaceutical and organic synthesis sectors. This document details its chemical and physical properties, provides established synthesis protocols, and explores its reactivity. A key focus is its role as a crucial building block in the development of therapeutic agents, particularly inhibitors of phosphodiesterase-4 (PDE4) and B-cell lymphoma-extra large (Bcl-XL), which are prominent targets in inflammatory diseases and oncology, respectively. This guide incorporates detailed experimental methodologies, quantitative data summarized in tabular format, and visual diagrams of reaction pathways and relevant biological signaling cascades to serve as a practical resource for laboratory and development settings.

Chemical and Physical Properties

2-Bromo-5-hydroxybenzaldehyde is a substituted aromatic aldehyde. The strategic placement of the bromo, hydroxyl, and formyl groups on the benzene (B151609) ring imparts a unique reactivity profile, making it a valuable precursor in various synthetic endeavors.[1]

Table 1: Physicochemical Properties of 2-Bromo-5-hydroxybenzaldehyde

| Property | Value | Reference(s) |

| CAS Number | 2973-80-0 | [2][3] |

| Molecular Formula | C₇H₅BrO₂ | [2][3] |

| Molecular Weight | 201.02 g/mol | [1][3] |

| Appearance | Pale grey to white or tan solid/crystals | [4][5] |

| Melting Point | 130-135 °C | [1][3][6] |

| Boiling Point | 286.7 °C (Predicted) | [1][6][7] |

| Density | 1.737 g/cm³ (Predicted) | [2][6][7] |

| Solubility | Soluble in chloroform, dichloromethane (B109758), and ethyl acetate (B1210297). | [1][4][5][7] |

| InChI Key | SCRQAWQJSSKCFN-UHFFFAOYSA-N | [3] |

| SMILES | O=Cc1cc(O)ccc1Br | [3] |

Synthesis of 2-Bromo-5-hydroxybenzaldehyde

There are two primary synthetic routes for the preparation of 2-Bromo-5-hydroxybenzaldehyde, each with its own advantages and considerations.

Route 1: Direct Bromination of 3-Hydroxybenzaldehyde (B18108)

This method involves the direct electrophilic aromatic substitution of 3-hydroxybenzaldehyde with bromine. The hydroxyl group is a strongly activating ortho-, para-director, while the aldehyde group is a meta-director. This directing effect favors the introduction of the bromine atom at the position ortho to the hydroxyl group.[1]

-

Suspend 3-hydroxybenzaldehyde (120 g, 0.98 mol) in 2400 mL of dichloromethane (CH₂Cl₂) in a 5 L four-necked, round-bottomed flask equipped with an overhead stirrer, a temperature probe, a dosing funnel, and a condenser.[4][8]

-

Heat the mixture to 35-40 °C to ensure complete dissolution of the starting material.[4][8]

-

Slowly add bromine (52 mL, 1.0 mol, 1.02 eq.) dropwise via the addition funnel, maintaining the reaction temperature between 35-38 °C.[4][8]

-

After the addition is complete, stir the reaction mixture at 35 °C overnight.[4][8]

-

Cool the mixture to -5 to 0 °C over 2 hours and continue stirring for an additional hour at this temperature.[4][8]

-

Collect the precipitated solid by filtration and wash the filter cake with a cold 1:1 mixture of n-heptane and dichloromethane (400 mL).[4][8]

-

Dry the resulting solid under vacuum to yield 2-Bromo-5-hydroxybenzaldehyde.[4][8] The reported yield for this procedure is approximately 63%.[4][8]

Route 2: Demethylation of 2-Bromo-5-methoxybenzaldehyde (B1267466)

This alternative route involves the cleavage of the methyl ether of the precursor, 2-Bromo-5-methoxybenzaldehyde, and has been reported to achieve a higher yield.[8]

-

To a solution of 2-bromo-5-methoxybenzaldehyde (2.0 g, 9.3 mmol) in dichloromethane (10 mL), slowly add boron tribromide (2M in DCM; 4.65 mL, 9.3 mmol) at 0 °C.[8]

-

Allow the reaction mixture to warm to 25 °C and stir for 3 hours.[8]

-

Quench the reaction by adding water (10 mL) at 0 °C.[8]

-

Extract the product with ethyl acetate (50 mL).[8]

-

Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).[8]

-

Dry the organic layer over magnesium sulfate (B86663) and concentrate under reduced pressure.[8]

-

Purify the residue by flash column chromatography (petroleum ether) to afford 2-bromo-5-hydroxybenzaldehyde.[8] This method has a reported yield of 90.9%.[8]

Table 2: Comparison of Synthetic Routes

| Feature | Route 1: Direct Bromination | Route 2: Demethylation |

| Starting Material | 3-Hydroxybenzaldehyde | 2-Bromo-5-methoxybenzaldehyde |

| Key Reagent | Bromine | Boron tribromide |

| Reported Yield | ~63% | ~90.9% |

| Considerations | Lower yield. | Higher yield; requires handling of moisture-sensitive boron tribromide. |

Chemical Reactivity and Applications

The presence of three distinct functional groups—aldehyde, hydroxyl, and bromo—makes 2-Bromo-5-hydroxybenzaldehyde a versatile synthon.[1]

-

Aldehyde Group: Readily undergoes nucleophilic addition and condensation reactions, most notably the formation of Schiff bases with primary amines.[1]

-

Hydroxyl Group: Can be alkylated or acylated to form ethers and esters, respectively.

-

Bromo Group: Can participate in various cross-coupling reactions, such as Suzuki and Heck couplings, to form carbon-carbon bonds.

This trifunctional nature is exploited in the synthesis of a wide range of more complex molecules, particularly in the pharmaceutical industry.

Intermediate in Drug Synthesis

2-Bromo-5-hydroxybenzaldehyde is a key intermediate in the synthesis of several classes of therapeutic agents.[2][4][7][9]

-

PDE4 Inhibitors: It is a crucial reactant in the preparation of phosphodiesterase-4 (PDE4) inhibitors, such as Crisaborole, which is used for the topical treatment of atopic dermatitis.[2][4]

-

Bcl-XL Inhibitors: The compound is employed in the synthesis of B-cell lymphoma-extra large (Bcl-XL) inhibitors, which are investigated for their potential in cancer therapy by promoting apoptosis in cancer cells.[1][4][10]

-

Other Anticancer Agents: It also serves as a starting material for compounds that inhibit the growth of prostate cancer cells.[4][10]

-

Anti-inflammatory Agents: Its derivatives have been explored for their anti-inflammatory properties.[4]

Involvement in Signaling Pathways

While 2-Bromo-5-hydroxybenzaldehyde itself is not directly involved in signaling pathways, the therapeutic agents derived from it are designed to modulate specific cellular signaling cascades.

PDE4 Signaling Pathway

Phosphodiesterase 4 (PDE4) is an enzyme that specifically degrades the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1] By inhibiting PDE4, compounds synthesized from 2-Bromo-5-hydroxybenzaldehyde, such as Crisaborole, lead to an increase in intracellular cAMP levels.[5][8] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets.[1] In immune cells, this cascade generally results in a reduction of pro-inflammatory cytokine production, which is beneficial in treating inflammatory conditions like atopic dermatitis.[5][8]

Bcl-XL Anti-Apoptotic Pathway

Bcl-XL is an anti-apoptotic protein that resides on the outer mitochondrial membrane.[4] It functions by sequestering pro-apoptotic proteins like Bax and Bak, thereby preventing the formation of pores in the mitochondrial membrane.[4][11] This inhibition of pore formation prevents the release of cytochrome c into the cytoplasm, a critical step in the intrinsic pathway of apoptosis.[4] Cancer cells often overexpress Bcl-XL to evade programmed cell death.[4] Inhibitors of Bcl-XL, synthesized from 2-Bromo-5-hydroxybenzaldehyde, bind to Bcl-XL and disrupt its interaction with pro-apoptotic proteins. This allows Bax and Bak to form pores, leading to the release of cytochrome c and the subsequent activation of caspases, ultimately resulting in apoptosis of the cancer cell.[4][10]

Safety and Handling

2-Bromo-5-hydroxybenzaldehyde is classified as harmful if swallowed and very toxic to aquatic life.[11][12][13] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[5][12] Work should be conducted in a well-ventilated area or a chemical fume hood.[5] Avoid dust formation and contact with skin and eyes.[5][13]

Table 3: GHS Hazard Information

| Pictogram(s) | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |

| GHS07, GHS09 | Warning | H302: Harmful if swallowed.H400: Very toxic to aquatic life. | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P273: Avoid release to the environment.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P501: Dispose of contents/container to an approved waste disposal plant. |

Data sourced from multiple safety data sheets.[3][11][12][13]

Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5][12] The compound may be air-sensitive.

Conclusion

2-Bromo-5-hydroxybenzaldehyde is a chemical of significant interest due to its versatile reactivity and its established role as a key building block in the synthesis of high-value pharmaceutical agents. Its utility in constructing inhibitors for crucial therapeutic targets like PDE4 and Bcl-XL underscores its importance in modern drug discovery and development. This guide provides essential technical information to support researchers in the effective and safe utilization of this compound in their synthetic and medicinal chemistry programs.

References

- 1. benchchem.com [benchchem.com]

- 2. apexbt.com [apexbt.com]

- 3. Crisaborole and Apremilast: PDE4 Inhibitors with Similar Mechanism of Action, Different Indications for Management of Inflammatory Skin Conditions [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Crisaborole? [synapse.patsnap.com]

- 6. The Complexity and Multiplicity of the Specific cAMP Phosphodiesterase Family: PDE4, Open New Adapted Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. eucrisa.pfizerpro.com [eucrisa.pfizerpro.com]

- 9. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Functions of BCL-XL at the Interface between Cell Death and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Bromo-5-hydroxybenzaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Bromo-5-hydroxybenzaldehyde. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the experimental protocols used for data acquisition and presents the spectral data in a clear, tabular format for ease of reference and comparison.

Introduction

2-Bromo-5-hydroxybenzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its structural and electronic properties is crucial for its application in medicinal chemistry and materials science. NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. This guide focuses on the detailed analysis of the ¹H and ¹³C NMR spectra of 2-Bromo-5-hydroxybenzaldehyde.

Chemical Structure

Figure 1: Chemical Structure of 2-Bromo-5-hydroxybenzaldehyde

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 2-Bromo-5-hydroxybenzaldehyde was recorded on a 300 MHz spectrometer using a solvent mixture of deuterated chloroform (B151607) (CDCl₃) and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 10.1 | Singlet (s) | 1H | - | Aldehyde proton (-CHO) |

| 9.7 | Singlet (s) | 1H | - | Hydroxyl proton (-OH) |

| 7.4 | Doublet (d) | 1H | 8.7 | Aromatic proton (CH-aryl) |

| 7.2 | Doublet (d) | 1H | 3.0 | Aromatic proton (CH-aryl) |

| 6.9 | Doublet of doublets (dd) | 1H | 8.7 and 3.0 | Aromatic proton (CH-aryl) |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum was acquired at a frequency of 75.5 MHz in a solvent mixture of CDCl₃ and DMSO-d₆. The chemical shifts (δ) are reported in ppm.

| Chemical Shift (δ) ppm | Assignment |

| 191.4 | Carbonyl carbon (CHO) |

| 157.1 | Carbon attached to hydroxyl group (C-OH) |

| 134.0 | Aromatic carbon (CH) |

| 133.3 | Aromatic carbon (CH) |

| 123.1 | Aromatic carbon (CH) |

| 115.3 | Aromatic carbon (C-Br) |

| 114.9 | Aromatic carbon (C-CHO) |

Experimental Protocols

Synthesis of 2-Bromo-5-hydroxybenzaldehyde

The synthesis of the title compound was achieved by the bromination of 3-hydroxybenzaldehyde (B18108). A detailed procedure is as follows:

-

Dissolve 3-hydroxybenzaldehyde in glacial acetic acid.

-

Slowly add bromine to the solution.

-

After a reaction time of 3 hours, add water to precipitate the solid product.

-

The mixture is then left in a refrigerator overnight to facilitate complete precipitation.

-

The resulting solid is filtered and recrystallized from water to yield 2-Bromo-5-hydroxybenzaldehyde.[1]

NMR Spectroscopic Analysis

The NMR spectra were recorded on a 300 MHz spectrometer for ¹H NMR and a 75.5 MHz spectrometer for ¹³C NMR. The sample was dissolved in a mixture of deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts were referenced to the residual solvent signals.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 2-Bromo-5-hydroxybenzaldehyde.

Figure 2: General workflow for NMR spectroscopic analysis.

This guide provides essential spectroscopic data and methodologies for 2-Bromo-5-hydroxybenzaldehyde, which will be a valuable resource for the scientific community. The detailed NMR data will aid in the quality control and characterization of this important chemical intermediate.

References

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 2-Bromo-5-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and mass spectrometry (MS) analysis of 2-Bromo-5-hydroxybenzaldehyde. This compound is a valuable intermediate in the synthesis of various pharmaceutical agents, including PDE4 inhibitors and Bcl-XL inhibitors for cancer cell growth.[1] A thorough understanding of its spectral characteristics is crucial for its identification, quality control, and use in drug development.

Core Physicochemical Data

| Property | Value |

| Molecular Formula | C₇H₅BrO₂ |

| Molecular Weight | 201.02 g/mol [2] |

| CAS Number | 2973-80-0[2] |

| Appearance | Solid |

| IUPAC Name | 2-bromo-5-hydroxybenzaldehyde[2] |

FT-IR Spectroscopic Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of 2-Bromo-5-hydroxybenzaldehyde reveals key vibrational frequencies that correspond to its distinct structural features.

Experimental Protocol: FT-IR Spectroscopy

A standard protocol for acquiring the FT-IR spectrum of solid 2-Bromo-5-hydroxybenzaldehyde is as follows:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of 2-Bromo-5-hydroxybenzaldehyde with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.

-

-

Instrument Setup:

-

Ensure the FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Perform a background scan using an empty sample compartment.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The acquired spectrum should be baseline-corrected and the peaks labeled with their corresponding wavenumbers (cm⁻¹).

-

FT-IR Data Summary

The following table summarizes the characteristic FT-IR absorption bands for 2-Bromo-5-hydroxybenzaldehyde.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3331 | medium | O-H stretching (phenolic)[3] |

| 1684 | strong | C=O stretching (aromatic aldehyde)[3] |

| 1595, 1480 | strong | C=C stretching (aromatic ring)[3] |

| 1305 | strong | In-plane O-H bending |

| 1236 | strong | C-O stretching (phenolic) |

| 1170 | medium | C-H in-plane bending |

| 866, 831 | medium | C-H out-of-plane bending (aromatic) |

| 763 | medium | C-Br stretching |

| 586 | medium | Ring deformation |

Mass Spectrometry Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A typical GC-MS protocol for the analysis of 2-Bromo-5-hydroxybenzaldehyde is as follows:

-

Sample Preparation:

-

Dissolve a small amount of 2-Bromo-5-hydroxybenzaldehyde in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

-

GC-MS System and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: 1 µL of the sample solution is injected in splitless mode.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp to 280 °C at a rate of 10 °C/min.

-

Hold at 280 °C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

-

Data Analysis:

-

The resulting total ion chromatogram (TIC) and mass spectra of the eluted peaks are analyzed. The mass spectrum of 2-Bromo-5-hydroxybenzaldehyde is identified by its characteristic molecular ion peak and fragmentation pattern.

-

Mass Spectrometry Data Summary

The mass spectrum of 2-Bromo-5-hydroxybenzaldehyde is characterized by the presence of a molecular ion peak and several key fragment ions. Due to the presence of one bromine atom, the molecular ion and bromine-containing fragments will exhibit a characteristic M/M+2 isotopic pattern with approximately equal intensities.

| m/z | Proposed Fragment Ion |

| 200/202 | [C₇H₅BrO₂]⁺ (Molecular Ion) |

| 199/201 | [M-H]⁺ |

| 171/173 | [M-CHO]⁺ |

| 121 | [M-Br]⁺ |

| 93 | [C₆H₅O]⁺ |

| 65 | [C₅H₅]⁺ |

Visualizations

Experimental Workflow

Caption: Workflow for the FT-IR and MS analysis.

Proposed Mass Spectrometry Fragmentation Pathway

Caption: Proposed EI fragmentation of the molecule.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure and X-ray Diffraction of 2-Bromo-5-hydroxybenzaldehyde

For Immediate Release

This technical guide provides an in-depth analysis of the crystal structure and X-ray diffraction data of 2-Bromo-5-hydroxybenzaldehyde (C₇H₅BrO₂), a key intermediate in the synthesis of pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a comprehensive resource on the solid-state properties of this compound.

Molecular and Crystal Structure

2-Bromo-5-hydroxybenzaldehyde is an aromatic compound characterized by a benzene (B151609) ring substituted with a bromine atom, a hydroxyl group, and a formyl (aldehyde) group. Its chemical structure dictates its reactivity and its role as a versatile building block in organic synthesis.

The crystalline form of 2-Bromo-5-hydroxybenzaldehyde has been elucidated by single-crystal X-ray diffraction. The molecules in the crystal lattice are organized in a distinct pattern, forming zigzag chains that run along the b-axis and are stacked in layers perpendicular to the a-axis.[1] This arrangement is stabilized by intermolecular hydrogen bonds between the hydroxyl and carbonyl groups of adjacent molecules, with an O···O distance of 2.804(4) Å.[1]

A notable feature of the molecular geometry in the solid state is the significant deviation of the bromine atom from the plane of the benzene ring.[1] Furthermore, the aldehyde group is twisted by approximately 7.1(5)° relative to the aromatic ring.[1] A known polymorph of this compound exhibits a similar, yet distinct, crystal packing where molecules are linked by hydrogen bonds to form inversion dimers.

Table 1: Crystallographic Data for 2-Bromo-5-hydroxybenzaldehyde

| Parameter | Value |

| Chemical Formula | C₇H₅BrO₂ |

| Molecular Weight | 201.02 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 3.9851(5) |

| b (Å) | 16.547(3) |

| c (Å) | 11.841(2) |

| Temperature (K) | 293(2) |

| Reference | Acta Crystallographica Section C, (1997), C53, 494-496[2] |

Experimental Protocols

Synthesis of 2-Bromo-5-hydroxybenzaldehyde

A general and effective method for the synthesis of 2-Bromo-5-hydroxybenzaldehyde involves the bromination of m-hydroxybenzaldehyde. The following protocol has been reported to produce the target compound in good yield.

Materials:

-

m-hydroxybenzaldehyde

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Bromine (Br₂)

-

n-heptane

Procedure:

-

Suspend m-hydroxybenzaldehyde (e.g., 120 g, 0.98 mol) in dichloromethane (2400 mL) in a suitable reaction vessel equipped with a stirrer, temperature probe, and addition funnel.

-

Heat the mixture to 35-40 °C to ensure complete dissolution of the starting material.

-

Slowly add bromine (e.g., 52 mL, 1.0 mol) dropwise to the solution, maintaining the reaction temperature between 35-38 °C.

-

After the addition is complete, stir the reaction mixture at 35 °C overnight.

-

Cool the mixture to -5 to 0 °C over a period of 2 hours and continue stirring for an additional hour at this temperature.

-

Collect the precipitated solid by filtration.

-

Wash the filter cake with a cold 1:1 mixture of n-heptane and dichloromethane.

-

Dry the resulting solid under vacuum to yield 2-Bromo-5-hydroxybenzaldehyde.

X-ray Diffraction Data Collection and Refinement

The crystallographic data presented in this guide were obtained from single-crystal X-ray diffraction studies. While specific instrumental parameters are not fully detailed in the primary literature, the following software packages were utilized for the data collection and analysis:

-

Data Collection: CAD-4 Software (Enraf-Nonius, 1989)[1]

-

Cell Refinement: CAD-4 Software[1]

-

Data Reduction: HELENA (Spek, 1997)[1]

-

Structure Solution: SHELXS97 (Sheldrick, 1990)[1]

-

Structure Refinement: SHELXL97 (Sheldrick, 1997)[1]

-

Molecular Graphics: ORTEPII (Johnson, 1976)[1]

The final R-factor for the refined structure was reported to be 0.030, indicating a high-quality structural determination.

Relevance in Drug Development: Targeting Signaling Pathways

2-Bromo-5-hydroxybenzaldehyde serves as a crucial starting material for the synthesis of inhibitors targeting key signaling proteins, notably Phosphodiesterase 4 (PDE4) and B-cell lymphoma-extra large (Bcl-xL).

Inhibition of the PDE4 Signaling Pathway

Phosphodiesterase 4 (PDE4) is an enzyme that degrades the second messenger cyclic AMP (cAMP), thereby downregulating its signaling. Inhibition of PDE4 leads to an accumulation of cAMP, which in turn activates Protein Kinase A (PKA). Activated PKA can then phosphorylate various downstream targets, leading to a range of cellular responses, including anti-inflammatory effects.

Modulation of the Bcl-xL Anti-Apoptotic Pathway

Bcl-xL is a key anti-apoptotic protein that functions to prevent programmed cell death. It exerts its effect by inhibiting the release of cytochrome c from the mitochondria, a critical step in the activation of the caspase cascade that executes apoptosis. Inhibitors of Bcl-xL can disrupt this protective mechanism, thereby promoting apoptosis in cancer cells where Bcl-xL is often overexpressed.

Conclusion

The well-defined crystal structure and synthetic accessibility of 2-Bromo-5-hydroxybenzaldehyde make it a valuable compound for further research and development. The data and protocols presented in this guide provide a solid foundation for its application in the design and synthesis of novel therapeutic agents targeting critical cellular signaling pathways.

References

A Deep Dive into 2-Bromo-5-hydroxybenzaldehyde: A Theoretical and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural, spectroscopic, and electronic properties of 2-Bromo-5-hydroxybenzaldehyde (2Br5HBA), a key intermediate in the synthesis of various pharmaceutical agents.[1][2][3] By integrating experimental data with Density Functional Theory (DFT) calculations, this document offers critical insights for researchers in medicinal chemistry and materials science.

Molecular Structure and Properties

2-Bromo-5-hydroxybenzaldehyde (C₇H₅BrO₂) is an aromatic aldehyde with a molecular weight of approximately 201.02 g/mol .[4] Its structure consists of a benzene (B151609) ring substituted with a bromine atom, a hydroxyl group, and a formyl (aldehyde) group. The precise arrangement of these functional groups dictates its chemical reactivity and potential for intermolecular interactions, such as hydrogen bonding.[5][6]

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2-Bromo-5-hydroxybenzaldehyde is presented below.

| Property | Value |

| Molecular Formula | C₇H₅BrO₂ |

| Molecular Weight | 201.02 g/mol [4] |

| Appearance | Pale grey to white or yellow-brown powder[2][3] |

| Melting Point | 130-135 °C[3] |

| Boiling Point | 286.7 °C at 760 mmHg[1] |

| Density | 1.737 g/cm³[1] |

| Solubility | Soluble in chloroform, dichloromethane (B109758), and ethyl acetate[1][2] |

| CAS Number | 2973-80-0[4] |

Optimized Molecular Geometry

The geometry of 2-Bromo-5-hydroxybenzaldehyde has been optimized using DFT calculations, typically employing the B3LYP functional with a 6-311++G(d,p) basis set for accuracy and computational efficiency.[7] X-ray crystallography studies have shown that in the solid state, the aldehyde group can be slightly twisted out of the plane of the benzene ring.[5][6] Intermolecular hydrogen bonds between the hydroxyl and carbonyl groups are also observed, leading to the formation of zigzag chains in the crystal lattice.[5][6]

Computational and Experimental Protocols

A combination of computational and experimental techniques is employed to thoroughly characterize 2-Bromo-5-hydroxybenzaldehyde.

Computational Methodology (DFT)

Density Functional Theory (DFT) calculations are a cornerstone for understanding the molecule's properties at an electronic level.

Caption: A typical workflow for DFT calculations on 2-Bromo-5-hydroxybenzaldehyde.

The protocol generally involves:

-

Geometry Optimization: The initial molecular structure is optimized to find the most stable conformation with the minimum energy.[7]

-

Vibrational Frequency Analysis: This is performed to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared and Raman spectra.[8]

-

Further Analyses: The output from the optimization and frequency calculations is then used for more detailed analyses, including Natural Bond Orbital (NBO), Molecular Electrostatic Potential (MEP), and Frontier Molecular Orbital (HOMO-LUMO) analyses.[7][9]

Experimental Synthesis and Spectroscopic Analysis

Synthesis: 2-Bromo-5-hydroxybenzaldehyde can be synthesized by the regioselective bromination of 3-hydroxybenzaldehyde (B18108).[3][5] The reaction is typically carried out by slowly adding bromine to a solution of 3-hydroxybenzaldehyde in a solvent like dichloromethane or glacial acetic acid.[2][5]

FT-IR and FT-Raman Spectroscopy:

-

Protocol: Fourier Transform Infrared (FT-IR) spectra are recorded, often using a KBr pellet technique, in the range of 4000–400 cm⁻¹.[7] FT-Raman spectra are also recorded to complement the IR data.

-

Purpose: These techniques are used to identify the characteristic vibrational modes of the functional groups present in the molecule.

NMR Spectroscopy:

-

Protocol: ¹H and ¹³C NMR spectra are typically recorded in a suitable deuterated solvent, such as a mixture of CDCl₃ and DMSO-d₆.[5]

-

Purpose: NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms, which is crucial for structural elucidation.

UV-Visible Spectroscopy:

-

Protocol: The UV-Visible absorption spectrum is measured in different solvents to study the electronic transitions and the effect of solvent polarity.[7][9]

-

Purpose: This analysis helps in understanding the electronic properties and the HOMO-LUMO energy gap of the molecule.

Spectroscopic and Electronic Properties Analysis

Vibrational Analysis

The vibrational spectra of 2-Bromo-5-hydroxybenzaldehyde are characterized by specific peaks corresponding to its functional groups.

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) (FT-IR) | Theoretical Wavenumber (cm⁻¹) (DFT/B3LYP) |

| O-H stretch | ~3331[5] | Scaled values are compared for accuracy |

| C=O stretch (aldehyde) | ~1684[5] | Scaled values are compared for accuracy |

| C=C stretch (aromatic) | ~1595, 1480[5] | Scaled values are compared for accuracy |

| C-O stretch | ~1170[5] | Scaled values are compared for accuracy |

Note: Theoretical frequencies are often scaled by a factor (e.g., 0.961) to better match experimental data.[9]

NMR Spectral Data

The experimental ¹H and ¹³C NMR chemical shifts provide a fingerprint of the molecular structure.

| Nucleus | Experimental Chemical Shift (ppm) |

| ¹H (CHO) | ~10.1-10.2[5][6] |

| ¹H (OH) | ~9.6-9.7[5] |

| ¹H (aromatic) | ~6.9-7.8[5][6] |

| ¹³C (C=O) | ~191.4[5] |

| ¹³C (aromatic) | ~114.9-157.1[5] |

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule.

Caption: Relationship between HOMO-LUMO and chemical reactivity descriptors.

The energy gap (ΔE) between the HOMO and LUMO is an indicator of the molecule's stability and reactivity. A smaller energy gap suggests that the molecule is more reactive as it requires less energy to undergo electronic transitions.[8] This analysis is vital for predicting how the molecule might interact with biological targets.

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the charge distribution on the molecule's surface.[7][10] It helps in identifying the electrophilic and nucleophilic sites.

-

Red regions: Indicate negative electrostatic potential and are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen.

-

Blue regions: Indicate positive electrostatic potential and are prone to nucleophilic attack.

-

Green regions: Represent neutral or near-zero potential.

This information is invaluable for understanding intermolecular interactions and predicting the molecule's binding behavior with receptors.[10]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the intramolecular charge transfer, hyperconjugative interactions, and delocalization of electron density within the molecule.[8][9] This helps in understanding the stability arising from these interactions and provides a more detailed picture of the bonding within the molecule.

Applications in Drug Development

2-Bromo-5-hydroxybenzaldehyde is a valuable building block in medicinal chemistry. It is a key reactant in the synthesis of:

-

Phosphodiesterase-4 (PDE4) inhibitors: These are investigated for treating inflammatory conditions.[1][10]

-

B-cell lymphoma-extra large (BCL-XL) inhibitors: These molecules are studied for their potential in cancer therapy by promoting apoptosis.[1][10]

-

Crisaborole: A topical treatment for atopic dermatitis.[3]

The theoretical and experimental data presented in this guide can aid in the rational design of new derivatives with improved efficacy and pharmacokinetic profiles.

Conclusion

The comprehensive analysis of 2-Bromo-5-hydroxybenzaldehyde, combining DFT calculations with experimental spectroscopic data, provides a robust framework for understanding its molecular properties. The detailed insights into its structure, vibrational modes, electronic transitions, and reactive sites are crucial for its application in the synthesis of novel therapeutic agents. This guide serves as a valuable resource for researchers aiming to leverage the chemical potential of this important intermediate.

References

- 1. lifechempharma.com [lifechempharma.com]

- 2. 2-BROMO-5-HYDROXYBENZALDEHYDE | 2973-80-0 [chemicalbook.com]

- 3. innospk.com [innospk.com]

- 4. 2-Bromo-5-hydroxybenzaldehyde | C7H5BrO2 | CID 387179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 2-Bromo-5-hydroxybenzaldehyde | 2973-80-0 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Electronic and Thermodynamic Properties of 2-Bromo-5-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-hydroxybenzaldehyde is a key chemical intermediate with significant applications in the pharmaceutical industry. It serves as a crucial building block in the synthesis of bioactive molecules, most notably the phosphodiesterase-4 (PDE4) inhibitor Crisaborole, which is used for the topical treatment of atopic dermatitis.[1] Furthermore, this compound is a precursor for the development of Bcl-XL inhibitors, which are under investigation as potential anti-cancer agents due to their role in apoptosis.[2] This technical guide provides a comprehensive overview of the electronic and thermodynamic properties of 2-Bromo-5-hydroxybenzaldehyde, supported by available experimental and computational data. It also outlines detailed experimental protocols for its characterization and visualizes key signaling pathways where its derivatives play a significant role.

Physicochemical Properties

2-Bromo-5-hydroxybenzaldehyde is a solid at room temperature, appearing as a white to yellow or brown powder.[3] It is soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate.[4]

Table 1: General Physicochemical Properties of 2-Bromo-5-hydroxybenzaldehyde

| Property | Value | Reference |

| Molecular Formula | C₇H₅BrO₂ | [3][5] |

| Molecular Weight | 201.02 g/mol | [5] |

| CAS Number | 2973-80-0 | [3] |

| Melting Point | 130-135 °C | [3] |

| Boiling Point | 286.7 °C at 760 mmHg | [4] |

| Density | 1.737 g/cm³ | [4] |

| Flash Point | 127.2 °C | [4] |

Electronic Properties

Disclaimer: The following table presents data calculated for the isomer 5-Bromo-2-hydroxybenzaldehyde using the B3LYP/6–311++G(d,p) method and should be considered as an approximation for 2-Bromo-5-hydroxybenzaldehyde.

Table 2: Calculated Electronic Properties of 5-Bromo-2-hydroxybenzaldehyde (Isomer Reference)

| Parameter | Value (eV) |

| EHOMO | -8.24 |

| ELUMO | -1.14 |

| HOMO-LUMO Gap (ΔE) | 7.10 |

| Ionization Potential (I) | 8.24 |

| Electron Affinity (A) | 1.14 |

| Electronegativity (χ) | 4.69 |

| Chemical Potential (μ) | -4.69 |

| Chemical Hardness (η) | 3.55 |

| Global Electrophilicity Index (ω) | 3.09 |

Data sourced from a comprehensive theoretical and experimental analysis of 5-Bromo-2-hydroxybenzaldehyde.[3]

Thermodynamic Properties

Thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy are essential for determining the stability and spontaneity of chemical reactions involving 2-Bromo-5-hydroxybenzaldehyde. As with the electronic properties, specific experimental thermodynamic data for this compound is scarce in the literature. However, computational chemistry provides a powerful tool for estimating these values. A study on the isomer 5-Bromo-2-hydroxybenzaldehyde has explored the variation of its thermodynamic properties with temperature, indicating the feasibility of such calculations.[3]

Disclaimer: Specific quantitative thermodynamic data for 2-Bromo-5-hydroxybenzaldehyde is not available in the cited literature. The following table is a placeholder to indicate the type of data that would be relevant for a complete thermodynamic profile.

Table 3: Thermodynamic Properties of 2-Bromo-5-hydroxybenzaldehyde (Illustrative)

| Parameter | Symbol | Value | Units |

| Standard Enthalpy of Formation | ΔH°f | Data not available | kJ/mol |

| Standard Molar Entropy | S° | Data not available | J/(mol·K) |

| Standard Gibbs Free Energy of Formation | ΔG°f | Data not available | kJ/mol |

| Heat Capacity | Cp | Data not available | J/(mol·K) |

Experimental Protocols

Synthesis

A common synthetic route to 2-Bromo-5-hydroxybenzaldehyde involves the regioselective bromination of 3-hydroxybenzaldehyde (B18108).[6]

Protocol: Bromination of 3-Hydroxybenzaldehyde

-

Dissolve 3-hydroxybenzaldehyde in a suitable solvent, such as glacial acetic acid or chloroform.[3][6]

-

Slowly add a stoichiometric amount of bromine to the solution while stirring. The reaction is typically carried out at a controlled temperature.

-

After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.

-

Precipitate the product by adding water.

-

Collect the solid product by filtration and wash it with water.

-

Recrystallize the crude product from a suitable solvent (e.g., water) to obtain pure 2-Bromo-5-hydroxybenzaldehyde.[6]

Spectroscopic Characterization

4.2.1. UV-Visible Spectroscopy

UV-Visible spectroscopy is used to study the electronic transitions within the molecule. For aromatic aldehydes like 2-Bromo-5-hydroxybenzaldehyde, characteristic absorptions corresponding to π → π* and n → π* transitions are expected.[7]

Protocol: UV-Visible Spectroscopy

-

Prepare a dilute solution of 2-Bromo-5-hydroxybenzaldehyde in a UV-transparent solvent (e.g., ethanol (B145695) or chloroform).

-

Use a quartz cuvette with a 1 cm path length.

-

Record the absorption spectrum over a wavelength range of 200-800 nm using a double-beam UV-Vis spectrophotometer.

-

Identify the wavelength of maximum absorbance (λmax) for the characteristic electronic transitions.

4.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Protocol: FT-IR Spectroscopy

-

Prepare the sample as a KBr pellet or as a mull in Nujol.

-

Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the O-H stretch of the hydroxyl group, the C-H stretch of the aldehyde, the C=O stretch of the carbonyl group, and the aromatic C=C stretching vibrations.[8]

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed molecular structure of 2-Bromo-5-hydroxybenzaldehyde.

Protocol: NMR Spectroscopy

-

Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Record the ¹H NMR spectrum and analyze the chemical shifts, integration, and coupling patterns to assign the protons of the aromatic ring, the aldehyde, and the hydroxyl group.

-

Record the ¹³C NMR spectrum to identify the chemical shifts of all carbon atoms in the molecule.

Signaling Pathways and Biological Relevance

2-Bromo-5-hydroxybenzaldehyde is a precursor to molecules that modulate key signaling pathways in human diseases.

PDE4 Inhibition Pathway

Crisaborole, synthesized from 2-Bromo-5-hydroxybenzaldehyde, is a phosphodiesterase-4 (PDE4) inhibitor. PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a second messenger involved in regulating inflammatory responses.[9] By inhibiting PDE4, Crisaborole increases intracellular cAMP levels, which in turn suppresses the release of pro-inflammatory cytokines.[9]

Caption: PDE4 Inhibition by Crisaborole Derivative.

Bcl-XL Mediated Apoptosis Pathway

Derivatives of 2-Bromo-5-hydroxybenzaldehyde are being investigated as inhibitors of Bcl-XL, an anti-apoptotic protein.[2] Overexpression of Bcl-XL is a hallmark of many cancers, allowing cancer cells to evade programmed cell death (apoptosis). By inhibiting Bcl-XL, these compounds can restore the natural apoptotic pathway, leading to the death of cancer cells.[3]

Caption: Bcl-XL Inhibition and Apoptosis Induction.

Experimental Workflow

The general workflow for the synthesis and characterization of 2-Bromo-5-hydroxybenzaldehyde and its subsequent use in the development of bioactive compounds is outlined below.

Caption: Synthesis and Application Workflow.

Conclusion

2-Bromo-5-hydroxybenzaldehyde is a valuable molecule in medicinal chemistry and drug development. Its electronic and thermodynamic properties, which can be further elucidated through computational studies, are key to its reactivity and its role as a precursor to potent pharmaceutical agents. The experimental protocols outlined in this guide provide a framework for the synthesis and characterization of this important compound. The visualization of the signaling pathways of its derivatives highlights its significance in targeting diseases such as atopic dermatitis and cancer. Further research into the quantitative electronic and thermodynamic properties of 2-Bromo-5-hydroxybenzaldehyde will undoubtedly contribute to the design and synthesis of new and improved therapeutics.

References

- 1. mt.com [mt.com]

- 2. PDE4 inhibitor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Bromo-5-hydroxybenzaldehyde | C7H5BrO2 | CID 387179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. staff.hnue.edu.vn [staff.hnue.edu.vn]

- 8. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]

A Technical Guide to 4-Bromo-3-formylphenol (2-Bromo-5-hydroxybenzaldehyde) for Researchers and Drug Development Professionals

An in-depth examination of the chemical properties, synthesis, and applications of a versatile building block in medicinal chemistry.

Introduction

4-Bromo-3-formylphenol, more systematically known as 2-Bromo-5-hydroxybenzaldehyde, is a substituted aromatic aldehyde that has garnered significant interest in the field of medicinal chemistry and drug development. Its unique trifunctionalized benzene (B151609) ring structure, featuring a hydroxyl group, a bromine atom, and a formyl group, makes it a valuable intermediate for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and its application in the development of therapeutic agents, including inhibitors of phosphodiesterase 4 (PDE4), B-cell lymphoma-extra large (Bcl-XL), and prostate cancer cell growth.

Chemical and Physical Properties

2-Bromo-5-hydroxybenzaldehyde is a pale grey or white to grayish-white solid at room temperature. It is characterized by its solubility in common organic solvents such as chloroform, dichloromethane (B109758), and ethyl acetate, while being insoluble in water. The presence of the aldehyde, bromine, and phenolic hydroxyl groups confers a rich chemical reactivity to the molecule, allowing for a variety of chemical transformations.

Table 1: Chemical Identifiers and Properties of 2-Bromo-5-hydroxybenzaldehyde

| Property | Value | Reference(s) |

| IUPAC Name | 2-Bromo-5-hydroxybenzaldehyde | |

| Alternate Names | 4-Bromo-3-formylphenol | |

| CAS Number | 2973-80-0 | |

| Molecular Formula | C₇H₅BrO₂ | |

| Molecular Weight | 201.02 g/mol | |

| Melting Point | 130-135 °C | |

| Boiling Point | 286.7 °C at 760 mmHg | |

| Density | 1.737 g/cm³ | |

| Flash Point | 127.2 °C | |

| Appearance | Pale Grey Solid |

Synthesis of 2-Bromo-5-hydroxybenzaldehyde

Several synthetic routes to 2-Bromo-5-hydroxybenzaldehyde have been reported. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. Two common and effective methods are detailed below.

Experimental Protocol 1: Bromination of 3-Hydroxybenzaldehyde (B18108)

This method involves the direct bromination of 3-hydroxybenzaldehyde and is suitable for large-scale synthesis.

Materials:

-

3-Hydroxybenzaldehyde

-

Dichloromethane (CH₂Cl₂)

-

Bromine (Br₂)

-

n-Heptane

Procedure:

-

Suspend 3-hydroxybenzaldehyde (120 g, 0.98 mol) in 2400 mL of dichloromethane in a 5 L four-necked, round-bottomed flask equipped with an overhead stirrer, a temperature probe, a dosing funnel, and a condenser.

-

Heat the mixture to 35-40 °C to achieve complete dissolution of the starting material.

-

Slowly add bromine (52 mL, 1.0 mol) dropwise through the addition funnel, maintaining the reaction temperature between 35-38 °C.

-

After the addition is complete, stir the reaction mixture at 35 °C overnight.

-

Slowly cool the mixture to -5 to 0 °C over a period of 2 hours and continue stirring for an additional hour at this temperature.

-

Collect the precipitated solid by filtration through a Büchner funnel.

-

Wash the filter cake with 400 mL of a cold 1:1 mixture of n-heptane and dichloromethane.

-

Dry the resulting gray solid under vacuum at room temperature to yield 2-Bromo-5-hydroxybenzaldehyde (yield: 124.3 g, 63%).

Experimental Protocol 2: Ortho-Formylation of 2-Bromophenol (B46759)

This method provides a regioselective route to the desired product through the formylation of 2-bromophenol.

Materials:

-

Anhydrous Magnesium Chloride (MgCl₂)

-

Paraformaldehyde

-

Anhydrous Tetrahydrofuran (B95107) (THF)

-

2-Bromophenol

-

Diethyl ether

-

1 N Hydrochloric Acid (HCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a dry 500-mL, three-necked round-bottomed flask purged with argon, add anhydrous magnesium chloride (9.52 g, 100 mmol) and solid paraformaldehyde (4.50 g, 150 mmol).

-

Add dry tetrahydrofuran (250 mL) via syringe.

-

Add triethylamine (10.12 g, 100 mmol) dropwise via syringe and stir the mixture for 10 minutes.

-

Add 2-bromophenol (8.65 g, 50 mmol) dropwise via syringe.

-

Immerse the flask in an oil bath at approximately 75 °C and heat at a gentle reflux for 4 hours. The reaction progress can be monitored by thin-layer chromatography.

-

Cool the reaction mixture to room temperature and add 100 mL of diethyl ether.

-

Transfer the organic phase to a 1-L separatory funnel and wash successively with 1 N HCl (3 x 100 mL) and water (3 x 100 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Further dry the resulting solid under vacuum to obtain crude 3-bromosalicylaldehyde (an isomer of the target compound, often formed in this reaction). Recrystallization from hexane can be performed for further purification. Note: While this protocol is for an isomer, similar ortho-formylation strategies can be adapted to yield 2-Bromo-5-hydroxybenzaldehyde from the appropriate starting phenol.

Applications in Drug Discovery and Development

2-Bromo-5-hydroxybenzaldehyde serves as a critical starting material in the synthesis of various classes of therapeutic agents.

Synthesis of Phosphodiesterase 4 (PDE4) Inhibitors

PDE4 is a key enzyme in the inflammatory cascade, and its inhibition is a therapeutic strategy for diseases like chronic obstructive pulmonary disease (COPD) and asthma. Derivatives of 2-Bromo-5-hydroxybenzaldehyde are utilized in the synthesis of potent PDE4 inhibitors. A general synthetic workflow involves leveraging the reactivity of the aldehyde and bromo groups.

Caption: Synthetic workflow for PDE4 inhibitors.

A key step is often a Suzuki-Miyaura cross-coupling reaction, where the bromine atom is replaced with various aryl or heteroaryl groups from corresponding boronic acids. This allows for the exploration of the structure-activity relationship (SAR) by introducing diverse substituents. The aldehyde functionality can then be further modified, for instance, through reductive amination or conversion to other functional groups to interact with the target enzyme's active site.

Synthesis of Bcl-XL Inhibitors

Bcl-XL is an anti-apoptotic protein that is often overexpressed in cancer cells, contributing to their survival and resistance to chemotherapy. Small molecule inhibitors of Bcl-XL can restore the natural process of programmed cell death (apoptosis) in cancer cells. 2-Bromo-5-hydroxybenzaldehyde is a valuable precursor for the synthesis of Bcl-XL inhibitors. The synthetic strategies often involve building upon the scaffold of 2-Bromo-5-hydroxybenzaldehyde to create molecules that mimic the binding of pro-apoptotic proteins to Bcl-XL.

Synthesis of Prostate Cancer Cell Growth Inhibitors

Research has demonstrated the utility of 2-Bromo-5-hydroxybenzaldehyde in the preparation of compounds that inhibit the growth of prostate cancer cells. The development of targeted therapies for specific cancer types is a major goal in oncology, and this compound provides a platform for creating diverse chemical libraries for screening against prostate cancer cell lines.

Role in Signaling Pathways: The Nrf2/HO-1 Pathway

While direct studies on the signaling pathways of 2-Bromo-5-hydroxybenzaldehyde are limited, research on a closely related marine compound, 3-bromo-4,5-dihydroxybenzaldehyde (B99904) (3-BDB), provides valuable insights. 3-BDB has been shown to protect skin cells from oxidative damage by activating the Nrf2/HO-1 pathway.

Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress or certain bioactive compounds, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including heme oxygenase-1 (HO-1), leading to their transcription and subsequent protein expression. The activation of this pathway helps to mitigate cellular damage from oxidative stress. The activation of the Nrf2/HO-1 pathway by 3-BDB is mediated by the upstream activation of ERK and Akt signaling pathways.

Caption: Nrf2/HO-1 signaling pathway activation.

Given the structural similarity, it is plausible that 2-Bromo-5-hydroxybenzaldehyde or its derivatives could also modulate this or other cellular signaling pathways, making it an interesting candidate for further biological investigation.

Safety and Handling

2-Bromo-5-hydroxybenzaldehyde is classified as harmful if swallowed and is very toxic to aquatic life. It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Bromo-3-formylphenol (2-Bromo-5-hydroxybenzaldehyde) is a versatile and valuable building block for the synthesis of a wide array of biologically active compounds. Its utility in the preparation of inhibitors for PDE4, Bcl-XL, and prostate cancer cell growth underscores its importance in modern drug discovery. The detailed synthetic protocols and an understanding of its potential role in modulating cellular signaling pathways, such as the Nrf2/HO-1 pathway, provide a solid foundation for researchers and scientists in the pharmaceutical industry to explore its full potential in developing novel therapeutics. As research continues, the applications of this compound are likely to expand, further solidifying its role as a key intermediate in medicinal chemistry.

Methodological & Application

Topic: Synthesis of 2-Bromo-5-hydroxybenzaldehyde from 3-hydroxybenzaldehyde

An Application Note and Protocol for the Synthesis of 2-Bromo-5-hydroxybenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive protocol for the synthesis of 2-bromo-5-hydroxybenzaldehyde from 3-hydroxybenzaldehyde (B18108) via electrophilic aromatic substitution. 2-Bromo-5-hydroxybenzaldehyde is a valuable building block in the development of various pharmaceutical agents, including inhibitors for PDE4 and BCL-XL, which are relevant in treating inflammatory diseases and cancer.[1][2] The procedure detailed herein is based on established methods, focusing on regioselectivity, reaction conditions, and product isolation to ensure a reliable and efficient synthesis.[1][3]

Introduction

2-Bromo-5-hydroxybenzaldehyde (CAS No: 2973-80-0) is a key chemical intermediate in medicinal chemistry and organic synthesis.[1] Its utility stems from the presence of three reactive sites: an aldehyde, a hydroxyl group, and a bromine atom, which allow for diverse subsequent chemical modifications. This application note describes a common and effective method for its preparation through the direct bromination of 3-hydroxybenzaldehyde. The protocol emphasizes precise control over reaction parameters to achieve high regioselectivity and yield.

Reaction Mechanism and Regioselectivity

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The benzene (B151609) ring of 3-hydroxybenzaldehyde is activated towards electrophilic attack by the hydroxyl (-OH) group and deactivated by the aldehyde (-CHO) group.

-

Directing Effects: The hydroxyl group is a potent activating group and an ortho-, para- director. It increases the electron density at the positions ortho (C2, C4) and para (C6) to itself. The aldehyde group is a deactivating group and a meta- director, directing incoming electrophiles to the C5 position.

-

Regioselectivity: The powerful activating and directing effect of the hydroxyl group dominates the deactivating effect of the aldehyde group.[4] Consequently, the bromine electrophile (Br+) preferentially substitutes at the positions activated by the -OH group. The primary product formed is 2-bromo-5-hydroxybenzaldehyde, which corresponds to substitution at the C6 position (para to the hydroxyl group and ortho to the aldehyde group). This position is electronically favored and sterically accessible.[5]

Caption: Logical flow of regioselectivity in the synthesis.

Experimental Protocol

This protocol is adapted from a general procedure for the bromination of m-hydroxybenzaldehyde.[1][3]

Materials and Equipment

| Reagents | Equipment |

| 3-Hydroxybenzaldehyde | 5 L Four-necked, round-bottomed flask |

| Dichloromethane (B109758) (CH2Cl2) | Overhead mechanical stirrer |

| Bromine (Br2) | Temperature probe |

| n-Heptane | Dosing (addition) funnel |

| Condenser tube | |

| Büchner funnel | |

| Vacuum filtration apparatus |

Step-by-Step Procedure

Caption: Step-by-step experimental workflow diagram.

-

Dissolution: In a 5 L four-necked, round-bottomed flask equipped with an overhead stirrer, temperature probe, dosing funnel, and condenser, suspend 3-hydroxybenzaldehyde (120 g, 0.98 mol) in 2400 mL of dichloromethane (CH2Cl2).[1][3]

-

Heating: Heat the mixture to 35-40 °C with stirring until all the raw material is completely dissolved.[1][3]

-

Bromine Addition: Slowly add bromine (52 mL, 1.0 mol, 1.02 eq.) dropwise through the addition funnel. The rate of addition should be carefully controlled to maintain the internal reaction temperature between 35-38 °C.[1][3]

-

Reaction: After the addition is complete, continue to stir the reaction mixture at 35 °C overnight.[1][3]

-

Precipitation: Slowly cool the mixture to a temperature of -5 to 0 °C over a period of 2 hours. Continue stirring at this temperature for an additional hour to ensure maximum precipitation of the product.[1][3]

-

Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[1][3]

-

Washing: Wash the filter cake with 400 mL of a cold (0 °C) 1:1 mixture of n-heptane and dichloromethane to remove residual impurities.[1][3]

-

Drying: Dry the resulting gray solid under vacuum at room temperature to obtain the final product.[1][3]

Data Presentation

Reaction Components and Yield

| Component | Molecular Formula | Molecular Weight ( g/mol ) | Amount Used | Moles (mol) | Equivalents |

| 3-Hydroxybenzaldehyde | C7H6O2 | 122.12 | 120 g | 0.98 | 1.0 |

| Bromine | Br2 | 159.81 | 52 mL (162.2 g) | 1.0 | 1.02 |

| 2-Bromo-5-hydroxybenzaldehyde | C7H5BrO2 | 201.02 | 124.3 g (Yield) | 0.62 | - |

| Theoretical Yield: | 197.0 g | ||||

| Actual Yield: | 124.3 g[1][3] | ||||

| Percent Yield: | 63% [1][3] |

Product Specifications

| Property | Value |

| CAS Number | 2973-80-0[1] |

| Molecular Formula | C7H5BrO2[3] |

| Molecular Weight | 201.02 g/mol [3] |

| Appearance | White to gray to brown powder/crystal[1] |

| Melting Point | 132.0 to 136.0 °C |

| Boiling Point | 286.7 °C at 760 mmHg[2] |

| Density | 1.737 g/cm³[2] |

| Solubility | Soluble in chloroform, dichloromethane, and ethyl acetate[1][2] |

Safety and Handling

-

Bromine: Is highly toxic, corrosive, and can cause severe burns. Handle only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including neoprene gloves, a lab coat, and chemical splash goggles.

-

Dichloromethane: Is a volatile solvent and a suspected carcinogen. Avoid inhalation of vapors and skin contact. All operations should be performed within a fume hood.

-

General Precautions: The reaction is exothermic, especially during the addition of bromine. Ensure proper temperature control and have an ice bath ready for emergency cooling.

Conclusion

The protocol described provides an effective and reproducible method for the synthesis of 2-bromo-5-hydroxybenzaldehyde from 3-hydroxybenzaldehyde. By carefully controlling the reaction temperature and following the detailed workup procedure, a yield of approximately 63% can be achieved. This intermediate is crucial for researchers in drug discovery and organic synthesis, and this detailed guide serves as a reliable resource for its preparation.

References

Demethylation of 2-Bromo-5-methoxybenzaldehyde to yield 2-Bromo-5-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective demethylation of aryl methyl ethers is a crucial transformation in organic synthesis, particularly in the fields of medicinal chemistry and natural product synthesis. The methoxy (B1213986) group often serves as a protecting group for phenols, and its efficient removal is essential for accessing the final active compounds. This document provides detailed application notes and protocols for the demethylation of 2-Bromo-5-methoxybenzaldehyde to yield 2-Bromo-5-hydroxybenzaldehyde, a valuable intermediate in the synthesis of various biologically active molecules, including PDE4 inhibitors and Bcl-xL inhibitors.[1][2]

Reaction Overview

The conversion of 2-Bromo-5-methoxybenzaldehyde to 2-Bromo-5-hydroxybenzaldehyde involves the cleavage of the methyl ether bond. Several reagents can effect this transformation, with varying degrees of efficiency, selectivity, and compatibility with other functional groups. The most common and effective methods involve the use of Lewis acids such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃), or proton acids like hydrobromic acid (HBr).[3]

Data Presentation: Comparison of Demethylation Methods

The following table summarizes quantitative data from various reported methods for the demethylation of 2-Bromo-5-methoxybenzaldehyde and related aryl methyl ethers.

| Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Boron Tribromide (BBr₃) | Dichloromethane (B109758) (DCM) | 0 to 25 | 3 | 90.9 | [4] |

| Aluminum Chloride (AlCl₃) & Sodium Iodide (NaI) | Acetonitrile | Room Temp. to Reflux | 1 - 24 | Good to Excellent | |

| Pyridinium Hydrochloride | Molten (neat) | 180 - 210 | 3 | High | [5][6] |

| Hydrobromic Acid (HBr) | Acetic Acid | Reflux | Variable | Variable | [7] |

Experimental Protocols

Protocol 1: Demethylation using Boron Tribromide (BBr₃)

This protocol is based on a high-yield procedure specifically reported for the demethylation of 2-Bromo-5-methoxybenzaldehyde.[4] Boron tribromide is a powerful Lewis acid that is highly effective for cleaving aryl methyl ethers under mild conditions.[8][9][10]

Materials:

-

2-Bromo-5-methoxybenzaldehyde

-

Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)

-

Anhydrous dichloromethane (DCM)

-

Deionized water

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel or syringe

-

Separatory funnel

-

Rotary evaporator

-